molecular formula C17H18ClNO3 B7435158 2-(Oxan-3-yl)ethyl 7-chloroquinoline-2-carboxylate

2-(Oxan-3-yl)ethyl 7-chloroquinoline-2-carboxylate

Cat. No.: B7435158
M. Wt: 319.8 g/mol
InChI Key: YQEPTLNUEABOTE-UHFFFAOYSA-N
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Description

2-(Oxan-3-yl)ethyl 7-chloroquinoline-2-carboxylate is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities, including antibacterial, antimalarial, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Oxan-3-yl)ethyl 7-chloroquinoline-2-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(Oxan-3-yl)ethyl 7-chloroquinoline-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of quinoline derivatives with different functional groups .

Scientific Research Applications

2-(Oxan-3-yl)ethyl 7-chloroquinoline-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Oxan-3-yl)ethyl 7-chloroquinoline-2-carboxylate involves its interaction with various molecular targets. For instance, quinoline derivatives are known to inhibit enzymes like DNA gyrase and topoisomerase, which are essential for DNA replication and cell division . This inhibition can lead to the death of bacterial cells or the suppression of cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Oxan-3-yl)ethyl 7-chloroquinoline-2-carboxylate is unique due to the presence of the oxan-3-yl and ethyl groups, which can impart distinct chemical and biological properties. These groups may enhance the compound’s solubility, stability, and bioavailability compared to other quinoline derivatives .

Properties

IUPAC Name

2-(oxan-3-yl)ethyl 7-chloroquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO3/c18-14-5-3-13-4-6-15(19-16(13)10-14)17(20)22-9-7-12-2-1-8-21-11-12/h3-6,10,12H,1-2,7-9,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQEPTLNUEABOTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)CCOC(=O)C2=NC3=C(C=CC(=C3)Cl)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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